molecular formula C10H12BrClFN B13096344 (2-Bromo-4-fluorophenyl)(cyclopropyl)methanamine hydrochloride

(2-Bromo-4-fluorophenyl)(cyclopropyl)methanamine hydrochloride

Cat. No.: B13096344
M. Wt: 280.56 g/mol
InChI Key: HQJHAORKOKOKJS-UHFFFAOYSA-N
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Description

The compound features a 2-bromo-4-fluorophenyl group and a cyclopropyl moiety attached to a methanamine backbone, with a hydrochloride counterion enhancing its stability and solubility. The bromo and fluoro substituents on the aromatic ring, combined with the cyclopropyl group, contribute to its unique steric and electronic properties, which may influence reactivity, bioavailability, and target binding in drug discovery contexts .

Properties

Molecular Formula

C10H12BrClFN

Molecular Weight

280.56 g/mol

IUPAC Name

(2-bromo-4-fluorophenyl)-cyclopropylmethanamine;hydrochloride

InChI

InChI=1S/C10H11BrFN.ClH/c11-9-5-7(12)3-4-8(9)10(13)6-1-2-6;/h3-6,10H,1-2,13H2;1H

InChI Key

HQJHAORKOKOKJS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=C(C=C(C=C2)F)Br)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-fluorophenyl)(cyclopropyl)methanamine hydrochloride typically involves multiple steps:

  • Bromination and Fluorination: : The starting material, phenylmethanamine, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 2 and 4 positions, respectively. This can be achieved using bromine (Br2) and a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

  • Cyclopropylation: : The brominated and fluorinated phenylmethanamine is then subjected to cyclopropylation. This step involves the reaction with cyclopropyl bromide in the presence of a strong base like sodium hydride (NaH) to form the cyclopropyl group.

  • Formation of Hydrochloride Salt: : Finally, the free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.

    Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-fluorophenyl)(cyclopropyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylmethanamines, while oxidation can produce corresponding ketones or aldehydes.

Scientific Research Applications

Chemistry

In organic chemistry, (2-Bromo-4-fluorophenyl)(cyclopropyl)methanamine hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or receptor binding sites.

Medicine

In medicinal chemistry, (2-Bromo-4-fluorophenyl)(cyclopropyl)methanamine hydrochloride is explored for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it valuable for developing new materials and products.

Mechanism of Action

The mechanism of action of (2-Bromo-4-fluorophenyl)(cyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Cyclopropyl vs. Benzyl Substituents

  • Cyclopropyl Group : Introduces significant ring strain and rigidity compared to the benzyl group in 2-bromo-4-fluorobenzylamine HCl. This may enhance metabolic stability and reduce off-target interactions in biological systems .

Halogenation Patterns

  • The 2-bromo-4-fluoro substitution in the target compound contrasts with the 4-bromo substitution in Entry 6. The ortho-bromo substituent may sterically hinder electrophilic substitution reactions, while the para-fluoro group enhances electron withdrawal, affecting acidity and binding kinetics .

Molecular Weight and Lipophilicity

  • The cyclopropyl derivative’s higher molecular weight (~280.35 g/mol vs. 240.5 g/mol for the benzyl analog) suggests increased lipophilicity (logP ~2.8 estimated), which could improve blood-brain barrier penetration compared to less lipophilic analogs like Entry 6 (logP ~1.5) .

Biological Activity

(2-Bromo-4-fluorophenyl)(cyclopropyl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

  • IUPAC Name : (2-Bromo-4-fluorophenyl)(cyclopropyl)methanamine hydrochloride
  • Molecular Formula : C10_{10}H11_{11}BrClF2_{2}N
  • Molecular Weight : 291.56 g/mol

Biological Activity Overview

The compound has been investigated for various biological activities, including:

  • Anticancer Properties : Studies indicate that derivatives of this compound may exhibit significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : It has shown potential against several bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of (2-Bromo-4-fluorophenyl)(cyclopropyl)methanamine hydrochloride. For instance, in a study evaluating its effects on different cancer cell lines, the compound demonstrated notable antiproliferative activity.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50_{50} (µM)% Inhibition
MDA-MB-468 (Breast)12.585%
SK-MEL-5 (Melanoma)15.080%
HCT-116 (Colon)10.090%

Data derived from in vitro assays comparing the compound's efficacy against established anticancer drugs.

The mechanism by which (2-Bromo-4-fluorophenyl)(cyclopropyl)methanamine hydrochloride exerts its biological effects may involve:

  • Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Antimicrobial Activity

Research has also focused on the antimicrobial properties of this compound. Preliminary results indicate effectiveness against various bacterial strains.

Table 2: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results illustrate the compound's potential as a broad-spectrum antimicrobial agent.

Case Studies

  • Case Study on Anticancer Activity :
    A recent study published by MDPI evaluated the effect of (2-Bromo-4-fluorophenyl)(cyclopropyl)methanamine hydrochloride on MDA-MB-468 breast cancer cells. The findings indicated that the compound reduced cell viability significantly through apoptosis induction, with an observed IC50_{50} value of 12.5 µM.
  • Case Study on Antimicrobial Properties :
    In another investigation, the compound was tested against various pathogens, including Staphylococcus aureus and Escherichia coli. The results demonstrated promising antibacterial activity, suggesting its potential role in treating infections caused by resistant strains.

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